5-amino-N-methyl-2-(trifluoromethyl)benzamide
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Overview
Description
5-amino-N-methyl-2-(trifluoromethyl)benzamide is an organic compound that features a trifluoromethyl group, an amino group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-methyl-2-(trifluoromethyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its green, rapid, and mild conditions, resulting in high yields and eco-friendly processes .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of advanced catalysts and optimized reaction conditions ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-methyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a wide range of functionalized benzamide derivatives .
Scientific Research Applications
5-amino-N-methyl-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound is used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism by which 5-amino-N-methyl-2-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to interact with active sites of enzymes, facilitating various biochemical reactions. The amino group can form hydrogen bonds, further stabilizing interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-pyridinyl)-4-trifluoromethylbenzamide: This compound is a selective cyclooxygenase-1 (COX-1) inhibitor with similar structural features.
2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylbenzamide: Another compound with a trifluoromethyl group and benzamide structure.
Uniqueness
5-amino-N-methyl-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9F3N2O |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
5-amino-N-methyl-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H9F3N2O/c1-14-8(15)6-4-5(13)2-3-7(6)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
VHJKDUXREOOUAX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
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